molecular formula C6H14N2 B1610944 4-Methylpentanimidamide CAS No. 857809-03-1

4-Methylpentanimidamide

Cat. No.: B1610944
CAS No.: 857809-03-1
M. Wt: 114.19 g/mol
InChI Key: WPIFMEPSARWTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpentanimidamide is an organic compound with the molecular formula C6H14N2. It is a derivative of pentanimidamide, where a methyl group is attached to the fourth carbon atom of the pentane chain. This compound is known for its applications in various chemical and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpentanimidamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpentanenitrile with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1 to 5 atmospheres. The reaction can be represented as follows:

4-Methylpentanenitrile+AmmoniaThis compound\text{4-Methylpentanenitrile} + \text{Ammonia} \rightarrow \text{this compound} 4-Methylpentanenitrile+Ammonia→this compound

Industrial Production Methods

In an industrial setting, this compound is produced using a continuous flow reactor to ensure a consistent and high yield. The process involves the use of a fixed-bed catalyst, typically a metal oxide, to facilitate the reaction. The reactants are fed into the reactor at controlled rates, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methylpentanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 4-Methylpentanamide or 4-Methylpentanenitrile.

    Reduction: 4-Methylpentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylpentanimidamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    Pentanimidamide: The parent compound without the methyl group.

    4-Methylpentanamide: An oxidized derivative.

    4-Methylpentanenitrile: A precursor in the synthesis of 4-Methylpentanimidamide.

Uniqueness

This compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its stability, solubility, and biological activity compared to its parent compound, pentanimidamide.

Properties

IUPAC Name

4-methylpentanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIFMEPSARWTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556507
Record name 4-Methylpentanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857809-03-1
Record name 4-Methylpentanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpentanimidamide
Reactant of Route 2
4-Methylpentanimidamide
Reactant of Route 3
Reactant of Route 3
4-Methylpentanimidamide
Reactant of Route 4
4-Methylpentanimidamide
Reactant of Route 5
4-Methylpentanimidamide
Reactant of Route 6
4-Methylpentanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.